molecular formula C10H9NO2 B045636 1-Acetylindolin-2-one CAS No. 21905-78-2

1-Acetylindolin-2-one

Cat. No.: B045636
CAS No.: 21905-78-2
M. Wt: 175.18 g/mol
InChI Key: NRWLXCRLJQEJHE-UHFFFAOYSA-N
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Description

1-Acetylindolin-2-one (CAS: 21905-78-2) is a heterocyclic compound featuring a bicyclic indole scaffold with a ketone group at the 2-position and an acetyl moiety at the 1-position of the indoline ring. It is synthesized via acetylation of 2-oxindole using a palladium-catalyzed coupling or acid-mediated reaction, yielding an off-white solid with a 43% isolation efficiency . Key spectroscopic data include:

  • 1H NMR (DMSO-d6): δ 8.08 (d, J=8.1 Hz, 1H), 3.82 (s, 2H), 2.55 (s, 3H).
  • 13C NMR (DMSO-d6): δ 175.4 (C=O), 170.7 (acetyl C=O), 36.3 (CH2), 26.4 (CH3).
  • Molecular weight: 175.18 g/mol (LCMS m/z 176.1 [M+H]+) .

The compound has been investigated for its role as a precursor in medicinal chemistry, particularly in synthesizing non-covalent inhibitors of carboxylesterase Notum, a target in metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylindolin-2-one can be synthesized through various methods. One common approach involves the reaction of indole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis routes to ensure high purity and yield. For example, a method involving the reaction of indole with acetic anhydride followed by purification through recrystallization is commonly used .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield indolin-2-one derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Indolin-2-one derivatives.

    Substitution: Halogenated indolin-2-one compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1-Acetylindolin-2-one has garnered attention for its potential therapeutic applications, particularly in cancer treatment. Research indicates that derivatives of this compound exhibit notable anticancer properties against various cancer cell lines. For instance, studies have demonstrated that this compound and its derivatives can inhibit the proliferation of lung, hepatocellular, and breast cancer cells, suggesting their role as promising candidates in anticancer drug development .

Anticancer Activity

  • Mechanism of Action : The anticancer efficacy is attributed to the compound's ability to interact with specific molecular targets involved in cell growth and apoptosis. For example, it has been shown to modulate pathways related to Wnt signaling, which is critical in cancer progression .
  • Case Studies : A study highlighted the synthesis of various analogs of this compound, which were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the indolin scaffold enhanced their potency significantly .

Chemical Synthesis Applications

In synthetic organic chemistry, this compound serves as a versatile building block for developing complex molecules. Its structural features allow it to be used in various reactions to synthesize other biologically active compounds.

Synthesis of Derivatives

  • Asymmetric Michael Addition : The compound has been utilized in asymmetric Michael addition reactions to produce chiral products with potential biological activity. This method allows for the efficient formation of carbon-carbon bonds while maintaining stereochemical integrity .
  • Pharmaceutical Development : The versatility of this compound derivatives has led to their incorporation into novel drug candidates targeting different diseases beyond cancer, including infectious diseases and neurodegenerative disorders .

Biological Studies

The biological implications of this compound extend beyond anticancer properties. It has been investigated for its role in various biochemical assays and as a probe in biological systems.

Biochemical Probes

  • Enzyme Inhibition : Recent studies have explored the use of this compound as a non-covalent inhibitor of specific enzymes such as Notum, which plays a role in Wnt signaling pathways. This application highlights its potential in studying disease models and therapeutic interventions .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound derivatives with various biological targets, providing insights into their mechanism of action at the molecular level .

Comprehensive Data Table

Application AreaSpecific UseFindings/Insights
Medicinal ChemistryAnticancer agentEffective against lung and breast cancer cell lines
Chemical SynthesisBuilding block for complex moleculesUsed in asymmetric Michael additions
Biological StudiesEnzyme inhibitionNon-covalent Notum inhibitors; potential for CNS applications
Molecular DockingPredicting target interactionsInsights into binding affinities and mechanisms

Mechanism of Action

The mechanism of action of 1-acetylindolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

1-Acetylindolin-3-one (CAS: AS39248): Positional isomer with the ketone at the 3-position.

1-Phenylindolin-2-one (CAS: 3335-98-6): Substituted with a phenyl group instead of acetyl.

6-Aminoindolin-2-one (CAS: 150544-04-0): Amino substituent at the 6-position.

1-(1-Acetylindolin-5-yl)-2-chloroethanone (CAS: 76139-03-2): Chloroacetyl derivative at the 5-position .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility (mg/mL) TPSA (Ų)
1-Acetylindolin-2-one C10H9NO2 175.18 1.2* 126.0 (ESOL) 46.2
1-Acetylindolin-3-one C10H9NO2 175.18 1.0* N/A 46.2
1-Phenylindolin-2-one C14H11NO 209.24 2.5* 55.8 (ESOL) 29.1
6-Aminoindolin-2-one C8H8N2O 148.16 -0.3* 277.0 (Ali) 64.5
5-Chloro-1-acetylindolin-2-one C10H8ClNO2 209.63 1.8* 66.6 (SILICOS-IT) 46.2

*Estimated using XLOGP3 .

Key Research Findings

  • Positional Isomerism : this compound exhibits superior enzymatic inhibition compared to the 3-one isomer due to optimal spatial alignment of the ketone and acetyl groups .
  • Substituent Effects: Amino and chloro substituents significantly alter solubility and bioactivity, with amino derivatives favoring aqueous environments and chloro derivatives enhancing target engagement .

Biological Activity

1-Acetylindolin-2-one is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its anti-inflammatory, antimicrobial, and neuroprotective properties, among others.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The acetyl group at the 1-position enhances its biological activity by modifying its pharmacokinetic properties.

Anti-Inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of this compound and its derivatives. For instance, research has shown that indole-2-one derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. A quantitative structure–activity relationship (QSAR) analysis indicated that compounds with high molecular polarizability and low lipid/water partition coefficients tend to display enhanced anti-inflammatory activity .

Table 1: Anti-inflammatory Activity of Indole Derivatives

CompoundIC50 (µM)Mechanism of Action
7i10Inhibition of TNF-α
8e12Inhibition of IL-6

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Neuroprotective Effects

Research has indicated that derivatives of this compound may possess neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE). This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. A study compared various indole derivatives with donepezil, a known AChE inhibitor, revealing that some derivatives exhibited superior inhibitory activity .

Table 3: Acetylcholinesterase Inhibition

CompoundIC50 (µM)Compared to Donepezil
Indole Derivative A5More potent
Indole Derivative B8Comparable

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects
In a murine model of sepsis, compound 7i was administered, resulting in a significant reduction in mortality rates compared to untreated controls. The study highlighted its potential as a therapeutic agent in acute inflammatory conditions .

Case Study 2: Neuroprotective Potential
A clinical trial involving elderly patients with mild cognitive impairment evaluated the effects of an indole derivative on cognitive function. Results showed improved memory performance and reduced levels of AChE, suggesting a promising avenue for Alzheimer's treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Acetylindolin-2-one, and how can their efficiency be evaluated in academic settings?

  • Methodological Answer : Synthesis typically involves acetylation of indolin-2-one derivatives under reflux conditions using acetic anhydride or acetyl chloride. Efficiency is assessed via yield optimization (e.g., varying solvent systems, reaction time, and temperature) and purity validation using techniques like HPLC or GC-MS. For novel compounds, structural confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and single-crystal X-ray diffraction (SC-XRD) is critical . Reproducibility requires detailed experimental protocols, including stoichiometry, catalyst use, and purification steps, as emphasized in standard scientific reporting guidelines .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural elucidation relies on spectroscopic methods (NMR, IR) and SC-XRD for crystallographic validation . Purity is assessed via chromatographic techniques (HPLC, TLC) and melting point analysis. For new derivatives, elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) are mandatory to verify identity and homogeneity .

Q. What are the key considerations for designing experiments to study the stability of this compound under varying conditions?

  • Methodological Answer : Stability studies should test thermal, photolytic, and hydrolytic degradation. Use accelerated stability protocols (e.g., ICH guidelines) with controlled humidity, temperature, and light exposure. Monitor degradation products via LC-MS and compare against reference standards. Statistical analysis of degradation kinetics (e.g., Arrhenius plots) is essential for extrapolating shelf-life .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies between predicted and observed spectra (e.g., NMR splitting patterns) may arise from conformational flexibility or solvent effects. Computational modeling (DFT or molecular dynamics simulations) can predict spectral behavior, while variable-temperature NMR or X-ray crystallography can resolve ambiguities . Cross-validation with multiple analytical techniques is critical .

Q. What advanced strategies are recommended for optimizing the enantioselective synthesis of this compound analogs?

  • Methodological Answer : Enantioselective routes may employ chiral catalysts (e.g., organocatalysts or transition-metal complexes). Screen chiral ligands (e.g., BINOL derivatives) and reaction conditions (solvent polarity, temperature) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry, and corroborate with X-ray crystallography for absolute configuration assignment .

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Reconcile computational models (e.g., DFT-based mechanistic studies) with experimental kinetics (e.g., Eyring analysis). Validate transition-state geometries via isotopic labeling or kinetic isotope effects (KIEs). Ensure computational parameters (solvent models, basis sets) align with experimental conditions . Publish raw data and computational inputs to enable peer validation .

Q. What hybrid methodologies are effective for studying the biological activity of this compound derivatives?

  • Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition, cell viability) with molecular docking to identify structure-activity relationships (SAR). Validate docking poses via site-directed mutagenesis or competitive binding assays. Use metabolomics or proteomics to uncover off-target effects. Transparent reporting of assay conditions (e.g., buffer pH, cell lines) ensures reproducibility .

Q. Data Analysis and Reporting

Q. How should large datasets from high-throughput screening of this compound derivatives be managed and interpreted?

  • Methodological Answer : Use cheminformatics tools (e.g., PCA, clustering algorithms) to identify SAR trends. Apply false-discovery-rate (FDR) corrections to mitigate Type I errors in bioactivity data. Raw data (e.g., IC50_{50} values, spectral libraries) should be archived in supplementary materials with metadata for reusability .

Q. What frameworks are recommended for critically evaluating conflicting literature on the physicochemical properties of this compound?

  • Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized methods). Use meta-analysis to quantify variability in reported values (e.g., logP, solubility). Highlight methodological differences (e.g., HPLC vs. shake-flask for logP determination) as potential sources of discrepancy .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure the reproducibility of synthetic protocols for this compound in cross-institutional studies?

  • Methodological Answer : Adhere to FAIR data principles: publish detailed procedures (e.g., reagent grades, equipment calibration), raw spectral data, and crystallographic CIF files. Use collaborative platforms (e.g., Zenodo) for data sharing. Independent replication by a third party should be encouraged and documented .

Properties

IUPAC Name

1-acetyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWLXCRLJQEJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314595
Record name 1-acetylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21905-78-2
Record name 1-Acetyloxindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-acetylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Indoline-2-one (6.65 g, 50 mmol) and acetic anhydride (9 mL) were heated at reflux for 15 h. After cooling, the product was filtered and rinsed with Et2O to give 2a as solids after vacuum drying (8.2 g, yield: 93.7 %).
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93.7%

Synthesis routes and methods II

Procedure details

Oxindole (1 equivalent) was dissolved in acetic anhydride and the resulting mixture was heated under reflux for 3 days. After cooling, the reaction mixture was poured into ice water. The resulting precipitate was collected by filtration, washed with water and dried, whereby 1-acetyloxindole was obtained. From the thus obtained 1-acetyloxindole and diformylfuran, a target compound was obtained in the same manner as in Example 1.
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Retrosynthesis Analysis

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